2H-Tetrazole, 2,5-bis(4-methylphenyl)-
Description
Significance of Tetrazoles as N-Rich Heterocycles in Advanced Chemical Research
Tetrazoles are a prominent class of five-membered heterocyclic compounds distinguished by a ring structure composed of one carbon and four nitrogen atoms. nih.govresearchgate.net This high nitrogen content imparts a unique set of physicochemical properties that make them invaluable in advanced chemical research. nih.govacs.org Their electron-rich and planar nature contributes to their utility in a multitude of applications, ranging from medicinal chemistry to materials science. nih.govresearchgate.net
In the realm of medicinal chemistry, the tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group. acs.orgwikipedia.org This is attributed to their comparable pKa values and the fact that they are deprotonated at physiological pH. wikipedia.org This substitution can lead to improved metabolic stability and other favorable pharmacokinetic profiles. acs.orgresearchgate.net Consequently, numerous FDA-approved drugs incorporate the tetrazole ring in their structure. acs.orgnih.gov
Beyond pharmaceuticals, the high nitrogen content of tetrazoles makes them energetic materials, with applications as explosives and components in rocket propellants. acs.orgnih.gov Their ability to release a large volume of nitrogen gas upon decomposition is a key factor in these applications. researchgate.net Furthermore, tetrazoles serve as versatile ligands in coordination chemistry and find use in photography and imaging technologies. acs.orgresearchgate.net
Historical Context of Tetrazole Chemistry and Evolution of Research Perspectives
The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. researchgate.netnih.gov For several decades following this discovery, research in this area remained relatively limited, with only a few hundred derivatives reported by the mid-20th century. nih.gov
A significant surge in interest and research activity occurred from the 1950s onwards, as the broad potential of tetrazole compounds in various fields, including agriculture, biochemistry, and pharmacology, became increasingly apparent. nih.gov This period marked a pivotal shift in research perspectives, moving from fundamental synthesis to the exploration of their functional applications. Modern research continues to build upon this foundation, with a focus on developing more efficient and environmentally friendly synthetic methods and exploring novel applications in areas like electronic device design and nitrogen-rich polymers. bohrium.com
Overview of 2H-Tetrazole Class and Distinctive Features
The parent tetrazole can exist in different isomeric forms, with the 1H- and 2H-isomers being tautomeric. wikipedia.org In the gas phase, the 2H-tautomer is the more stable form. nih.gov When the tetrazole ring is substituted at two positions, as in the case of 2,5-disubstituted tetrazoles, the formation of the 2,5-isomer is often favored in synthetic reactions. researchgate.netnanomedicine-rj.com
A particularly noteworthy feature of the 2,5-diaryl-2H-tetrazole subclass is their application in "photoclick chemistry". nih.gov These compounds are generally stable but can be activated by light to produce highly reactive nitrilimines. nih.govnih.gov This light-triggered reaction allows for precise spatiotemporal control, making it a powerful tool in various research areas, including the labeling of biomolecules and the development of fluorescent probes. nih.gov The reaction is characterized by its fast kinetics and the formation of a highly fluorescent product. nih.gov
Research Scope and Focus on 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
The specific compound, 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, falls within the class of 2,5-diaryl-2H-tetrazoles. Research on this particular molecule is situated within the broader context of developing and understanding the properties and applications of this versatile class of compounds. While extensive research has been conducted on 2,5-diaryl tetrazoles as a group, especially in the context of their photochemical reactivity, detailed studies focusing exclusively on the 2,5-bis(4-methylphenyl) derivative are more specialized.
The primary research interest in 2H-Tetrazole, 2,5-bis(4-methylphenyl)- lies in its potential utility in areas that leverage the characteristic properties of 2,5-diaryl tetrazoles. This includes its synthesis, characterization, and exploration as a component in materials with specific optical or electronic properties. One documented synthesis involves the Cu2O-catalyzed aerobic oxidative coupling of 5-(p-tolyl)-2H-tetrazole with 4-methylphenylboronic acid. rsc.org
Properties of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
| Property | Value |
| Molecular Formula | C15H14N4 |
| Molecular Weight | 250.3 g/mol |
| CAS Number | 1391053-20-4 |
Data sourced from PubChem CID 12272457 nih.gov
Detailed Research Findings
The synthesis of 2,5-disubstituted tetrazoles, including 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, has been a subject of significant research. A variety of synthetic methods have been developed to achieve regioselective synthesis, as the formation of the 1,5-isomer is a common side reaction. researchgate.net For instance, the reaction of aryldiazonium salts with amidines followed by oxidative ring closure has been shown to be an effective one-pot synthesis for 2,5-disubstituted tetrazoles. organic-chemistry.org Another approach involves the copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids, which has demonstrated high regioselectivity for the 2-position. organic-chemistry.org
In the specific case of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, a reported synthesis utilized a Cu2O-catalyzed reaction between 5-phenyl tetrazole and 4-methylphenylboronic acid in DMSO under an oxygen atmosphere at 100°C. rsc.org The characterization of the resulting product was performed using 1H-NMR and 13C-NMR spectroscopy. rsc.org
Spectroscopic Data for a Related Compound: 5-Phenyl-2-(p-tolyl)-2H-tetrazole
| 1H-NMR (600 MHz, CDCl3) δ | 13C-NMR (151 MHz, CDCl3) δ |
| 8.25 (dd, J = 7.9, 1.4 Hz, 2H) | 165.0 |
| 8.08 (d, J = 8.4 Hz, 2H) | 139.8 |
| 7.55–7.48 (m, 3H) | 134.7 |
| 7.37 (d, J = 8.3 Hz, 2H) | 130.4 |
| 2.46 (s, 3H) | 130.1 |
| 128.9 | |
| 127.2 | |
| 127.0 | |
| 119.7 | |
| 21.1 |
Data from supporting information for an efficient synthesis of 2,5-disubstituted tetrazoles via Cu2O-catalyzed aerobic oxidative direct C-N coupling reaction. rsc.org
Properties
CAS No. |
59635-32-4 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4/c1-11-3-7-13(8-4-11)15-16-18-19(17-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RBNUWSFGUVVFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Advanced Strategies for the Regioselective Synthesis of 2,5-Diaryl-2H-Tetrazoles
The regioselective synthesis of 2,5-diaryl-2H-tetrazoles is crucial for their application in various chemical fields. Several advanced strategies have been developed to control the substitution pattern on the tetrazole ring, leading to the desired 2,5-isomer with high selectivity.
[2+3] Cycloaddition Reactions in the Formation of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- Precursors
The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental and widely employed method for the construction of the tetrazole ring. nih.gov In the synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole, the initial step involves the formation of the precursor, 5-(4-methylphenyl)-1H-tetrazole. This is typically achieved through the reaction of 4-methylbenzonitrile with an azide source, such as sodium azide. rsc.org
The reaction is often catalyzed to enhance its efficiency and yield. Various catalysts, including metal-based systems, have been explored. For instance, a novel magnetic Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow sphere (Co–Ni/Fe3O4@MMSHS) nanocomposite has been reported as an effective catalyst for the synthesis of 5-aryltetrazoles from aromatic nitriles and sodium azide. rsc.orgresearchgate.net This catalytic system demonstrates high activity, achieving excellent product yields in short reaction times under mild conditions. rsc.org
The general reaction for the formation of the precursor can be depicted as:
4-methylbenzonitrile + NaN₃ → 5-(4-methylphenyl)-1H-tetrazole
The following table summarizes the synthesis of various 5-substituted-1H-tetrazoles using a Co-Ni nanocomposite catalyst, illustrating the general applicability of this method for precursors of diaryl tetrazoles.
| Entry | Aromatic Nitrile | Time (min) | Yield (%) |
| 1 | Benzonitrile | 10 | 98 |
| 2 | 4-Chlorobenzonitrile | 12 | 96 |
| 3 | 4-Methylbenzonitrile | 15 | 95 |
| 4 | 4-Methoxybenzonitrile | 18 | 94 |
| 5 | 2-Chlorobenzonitrile | 20 | 92 |
Table 1: Synthesis of 5-Aryl-1H-tetrazoles via [2+3] Cycloaddition Catalyzed by a Co-Ni Nanocomposite. rsc.org
N2-Arylation Approaches for 5-Substituted Tetrazoles and Extension to 2,5-bis(4-methylphenyl) Derivatives
Once the 5-(4-methylphenyl)-1H-tetrazole precursor is obtained, the next critical step is the regioselective introduction of the second 4-methylphenyl group at the N2 position of the tetrazole ring. Achieving high regioselectivity is a significant challenge, as alkylation or arylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers.
Several methods have been developed to achieve selective N2-arylation. One effective approach involves the use of arylboronic acids in the presence of a copper catalyst. For example, a mild and highly regioselective 2-arylation of 5-substituted tetrazoles has been reported using various arylboronic acids with a [Cu(OH)(TMEDA)]₂Cl₂ catalyst. organic-chemistry.org In the context of synthesizing 2,5-bis(4-methylphenyl)-2H-tetrazole, this would involve the reaction of 5-(4-methylphenyl)-1H-tetrazole with 4-methylphenylboronic acid.
Another powerful metal-free approach utilizes diaryliodonium salts for the N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org This method offers a simple and efficient route to 2,5-diaryl-tetrazoles and can even be performed in a one-pot synthesis directly from nitriles. organic-chemistry.org The reaction of 5-(4-methylphenyl)-1H-tetrazole with bis(4-methylphenyl)iodonium salt would be a direct pathway to the target compound.
The general scheme for N2-arylation is as follows:
5-(4-methylphenyl)-1H-tetrazole + 4-methylphenyl-donating agent → 2,5-bis(4-methylphenyl)-2H-tetrazole
Below is a table showing the results of a copper-catalyzed N-arylation of 5-phenyltetrazole with various arylboronic acids, which serves as a model for the synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Diphenyl-2H-tetrazole | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-5-phenyl-2H-tetrazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-phenyl-2H-tetrazole | 78 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-phenyl-2H-tetrazole | 80 |
Table 2: Copper-Catalyzed N2-Arylation of 5-Phenyltetrazole. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions for Diarylation in Tetrazole Synthesis
Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the formation of carbon-nitrogen bonds, and this has been extended to the synthesis of N-arylated tetrazoles. rsc.orgnih.gov These methods can be employed for the direct diarylation of the tetrazole ring system.
One such strategy involves the palladium(II)-catalyzed C-H arylation directed by the tetrazole ring itself. rsc.org This approach allows for the introduction of an aryl group at a specific position. While this method often focuses on C-H activation of an existing aryl substituent on the tetrazole, modifications can be envisioned for the diarylation of the tetrazole core.
More commonly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the N-arylation of pre-formed 5-aryltetrazoles. beilstein-journals.org This would involve the coupling of 5-(4-methylphenyl)-1H-tetrazole with a 4-methylphenyl halide (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is often critical for achieving high yields and regioselectivity.
A three-component coupling reaction catalyzed by palladium has also been developed for the synthesis of 2-allyltetrazoles, where a π-allylpalladium azide complex is proposed as a key intermediate. nih.gov While this specific reaction leads to an allyl-substituted tetrazole, the underlying principle of palladium-catalyzed multicomponent reactions highlights the potential for developing similar strategies for diarylation.
Multicomponent Reaction Strategies for Tetrazole Ring Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. nih.gov
The Ugi-tetrazole reaction, for instance, involves the reaction of an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-amino-substituted tetrazoles. While the classic Ugi-tetrazole reaction leads to 1,5-disubstituted tetrazoles, variations of this reaction could potentially be designed to access 2,5-disubstituted isomers.
A general multicomponent strategy for 2,5-diaryl-2H-tetrazoles could involve the reaction of an arylaldehyde (p-tolualdehyde), an arylamine (p-toluidine), an isocyanide, and an azide source under specific catalytic conditions that favor the formation of the 2,5-disubstituted product. However, the direct synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole via a one-pot multicomponent reaction is less commonly reported compared to the stepwise approaches.
Exploration of Reaction Kinetics and Mechanistic Pathways for 2H-Tetrazole, 2,5-bis(4-methylphenyl)- Formation
Understanding the reaction kinetics and mechanistic pathways is essential for optimizing the synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole, improving yields, and ensuring regioselectivity.
Role of Catalysis (e.g., Cobalt-Nickel Nanocomposites) in Enhancing Synthetic Efficiency
As mentioned in section 2.1.1, catalysts play a pivotal role in the synthesis of the 5-(4-methylphenyl)-1H-tetrazole precursor. Cobalt-nickel nanocomposites have demonstrated significant catalytic activity in the [2+3] cycloaddition of nitriles and sodium azide. rsc.orgresearchgate.net
The proposed mechanism for the metal-catalyzed reaction involves the coordination of the nitrile to the metal center, which activates the nitrile group towards nucleophilic attack by the azide ion. nih.gov In the case of cobalt-nickel nanocomposites, the bimetallic nature of the catalyst may provide synergistic effects, enhancing both the activation of the nitrile and the subsequent cyclization step. The high surface area of the nanocomposite provides a large number of active sites, contributing to the high efficiency of the reaction. rsc.org
Mechanistic investigations of a homogeneous cobalt(II) complex in tetrazole synthesis have shown the intermediacy of a cobalt(II) diazido complex. nih.govacs.org It is proposed that the azide ligand coordinated to the metal center can offer better activity in the cycloaddition step. nih.gov This suggests that the catalyst is not merely a Lewis acid to activate the nitrile but actively participates in the reaction cycle through the formation of metal-azide intermediates. The efficient and recyclable nature of these nanocomposites makes them an attractive option for the sustainable synthesis of tetrazole precursors. rsc.orgresearchgate.net
Investigation of Intermediate Species in the Cycloaddition Process
The synthesis of 2,5-diaryl-2H-tetrazoles, including 2,5-bis(4-methylphenyl)-2H-tetrazole, often proceeds through reaction pathways involving highly reactive, transient intermediates. Understanding these species is crucial for elucidating reaction mechanisms and optimizing synthetic protocols. Key intermediates identified or proposed in the formation of the 2,5-disubstituted tetrazole ring system include nitrile imines and imino-triazenes.
Nitrile Imines as Key Intermediates: A prevalent intermediate in the synthesis and reactions of 2,5-diaryltetrazoles is the nitrile imine. Nitrile imines are 1,3-dipoles that can be generated in several ways, most notably through the photochemical irradiation of the tetrazole ring itself. nih.govresearchgate.net This photolysis cleaves the tetrazole ring, releasing molecular nitrogen and forming a highly reactive nitrile imine, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net While this is often a reverse reaction, the stability and formation of nitrile imines are central to the chemistry of these tetrazoles.
Alternatively, nitrile imines can be generated from precursors such as hydrazonoyl halides. The dehydrohalogenation of a hydrazonoyl halide in the presence of a base yields the corresponding nitrile imine, which can be trapped by a suitable dipolarophile to form a variety of heterocyclic compounds. The synthesis of bis-heterocycles from bis-hydrazonoyl halides underscores the utility of the nitrile imine intermediate in complex molecule construction. nih.gov
Imino-triazene Intermediates in One-Pot Syntheses: In modern one-pot syntheses, different intermediates have been proposed. For instance, in the reaction of aryldiazonium salts with amidines to form 2,5-disubstituted tetrazoles, the proposed mechanism involves the initial formation of an imino-triazene intermediate. organic-chemistry.org This species is then believed to undergo an oxidative N-N bond formation and subsequent cyclization to yield the final tetrazole product. organic-chemistry.org This pathway avoids the direct use of azides and provides a regioselective route to the 2,5-isomer.
Metal-Coordinated Intermediates: In metal-catalyzed cycloadditions for tetrazole synthesis, the reaction mechanism often involves the coordination of reactants to the metal center. acs.orgnih.gov For example, in the cobalt(II)-catalyzed synthesis of 5-substituted 1H-tetrazoles, a cobalt(II)-diazido intermediate has been successfully isolated and structurally characterized. acs.orgnih.gov This complex is considered the active species that then reacts with the nitrile. nih.gov By analogy, it is plausible that catalytic syntheses of 2,5-disubstituted tetrazoles, such as copper-catalyzed N-arylations, proceed through the formation of transient organometallic intermediates where the tetrazole ring or the arylating agent is activated by coordination to the metal catalyst.
Influence of Solvent Systems and Reaction Conditions on Regioselectivity and Yield
The synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole is highly dependent on the chosen solvent system and reaction conditions, which critically affect reaction rate, yield, and, most importantly, regioselectivity. The formation of the 2,5-disubstituted isomer over the 1,5-disubstituted alternative is a common challenge in tetrazole chemistry, and specific protocols have been developed to ensure high regioselectivity. acs.org
Solvent Effects: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are frequently employed and have proven effective in promoting the desired transformations.
In Copper-Catalyzed Cross-Coupling Reactions: A protocol for the synthesis of 2,5-disubstituted tetrazoles involves the Cu₂O-catalyzed aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids. researchgate.netrsc.org In this method, DMSO serves as the solvent at a reaction temperature of 100 °C, facilitating the formation of the desired product. rsc.org
In One-Pot Oxidative Cyclizations: A highly efficient one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines demonstrates the critical role of the solvent and reagent system. organic-chemistry.orgacs.org Initial optimization studies using various copper sources in conjunction with aerobic conditions yielded complex results. acs.org However, switching to a system of I₂/KI/K₂CO₃ in DMSO at room temperature resulted in the exclusive formation of the 2,5-disubstituted tetrazole in high yield. organic-chemistry.orgacs.org
The table below summarizes the optimization of reaction conditions for a one-pot synthesis of 2,5-diaryl tetrazoles, highlighting the superior performance of the iodine/DMSO system.
| Entry | Catalyst/Reagent System | Solvent | Temperature | Result | Reference |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | DMSO | 100 °C | Inferior Result | acs.org |
| 2 | Cu₂O / O₂ | DMSO | 100 °C | Inferior Result | acs.org |
| 3 | CuBr/ZnI₂ / O₂ | DMSO | 100 °C | Complex Mixture | acs.org |
| 4 | I₂/KI/K₂CO₃ | DMSO | 100 °C | 94% Yield (Sole Product) | acs.org |
| 5 | I₂/KI/K₂CO₃ | DMSO | Room Temp | Smooth Cyclization | acs.org |
Regioselectivity: Achieving high regioselectivity for the N2-arylation is paramount. Functionalization of 5-substituted tetrazoles can lead to a mixture of 1,5- and 2,5-disubstituted isomers. acs.org However, several modern methods provide excellent regiocontrol.
The reaction of aryldiazonium salts with amidines followed by oxidative N-N bond formation provides the 2,5-disubstituted tetrazole as the sole product. acs.orgresearchgate.net
Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids using catalysts like [Cu(OH)(TMEDA)]₂Cl₂ also proceeds with high regioselectivity for the 2,5-isomer. organic-chemistry.orgnih.gov
The coupling of N-tosylhydrazones with tetrazoles has been shown to be highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the major products. researchgate.net
These methods, which operate under specific, optimized conditions, are crucial for the unambiguous synthesis of 2,5-bis(4-methylphenyl)-2H-tetrazole.
Green Chemistry Approaches and Sustainable Synthesis Protocols for 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of tetrazole derivatives. nih.govrsc.org These approaches aim to reduce waste, avoid hazardous reagents, minimize energy consumption, and utilize catalytic systems.
Catalytic Syntheses: A key green strategy is the use of transition metal catalysts, which allows reactions to proceed with high efficiency and atom economy.
Copper-Catalyzed Aerobic Oxidation: The synthesis of 2,5-disubstituted tetrazoles via the direct cross-coupling of N-H free tetrazoles with boronic acids can be achieved using a catalytic amount (5 mol%) of Cu₂O. researchgate.net This methodology is particularly sustainable as it uses molecular oxygen (from air) as the terminal oxidant, with water being the only byproduct. researchgate.netrsc.org
Nanomaterial Catalysis: Nanocatalysts are gaining prominence due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.gov Various nanomaterials, including magnetic nanoparticles and Boehmite (γ-AlOOH), have been employed as efficient and recyclable catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. nih.govrsc.org These catalysts can be easily recovered (e.g., using an external magnet for magnetic nanoparticles) and reused multiple times without a significant loss of activity, thereby reducing waste. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. lew.ro Compared to conventional heating, microwave-assisted synthesis offers several advantages:
Reduced Reaction Times: Reactions that take several hours or days under conventional heating can often be completed in minutes. lew.ronih.gov
Increased Yields and Purity: Rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields. lew.ro
Energy Efficiency: The significant reduction in reaction time leads to substantial energy savings. nih.gov
Studies comparing conventional heating with microwave irradiation for heterocyclic synthesis consistently demonstrate the superiority of the microwave-assisted approach. researchgate.net For example, in the conversion of 5-substituted tetrazoles to 1,3,4-thiadiazoles, microwave irradiation at 170 °C for 0.5 hours gave yields that were comparable to or, in some cases, significantly better than conventional heating for 2 hours. researchgate.net
| Compound | Yield (Microwave, 0.5h) | Yield (Conventional, 2h) | Reference |
|---|---|---|---|
| Ia | 77% | 88% | researchgate.net |
| Ib | 82% | 85% | researchgate.net |
| Id | 74% | 43% | researchgate.net |
| Ig | 50% | 0% | researchgate.net |
One-Pot Procedures: Multi-step syntheses often require the isolation and purification of intermediates, which generates significant solvent and material waste. One-pot reactions, where sequential transformations occur in a single reaction vessel, are inherently greener. The synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines is an excellent example of an efficient one-pot process that avoids intermediate isolation, saving time, solvents, and energy. organic-chemistry.orgacs.orgresearchgate.net
Advanced Spectroscopic Characterization and Theoretical Interpretation
High-Resolution Vibrational Spectroscopy Analysis (Infrared and Raman) and Anharmonic Vibrational Frequency Calculations
Vibrational spectroscopy offers a powerful tool for probing the structural features of 2,5-bis(4-methylphenyl)-2H-tetrazole. The infrared (IR) and Raman spectra are characterized by a series of distinct bands corresponding to specific molecular vibrations.
Key vibrational modes for related tetrazole derivatives include aromatic C-H stretching, C=C and C=N stretching, and various bending and ring deformation modes. rsc.orggrowingscience.com For 1-(4-methylphenyl)-1H-tetrazole, a closely related structure, characteristic IR peaks are observed for aromatic C-H stretching (around 3022 cm⁻¹), aliphatic C-H stretching of the methyl group (around 2918 cm⁻¹), C=N stretching of the tetrazole ring (around 1664 cm⁻¹), and aromatic C=C stretching (around 1607 and 1506 cm⁻¹). rsc.org It is anticipated that 2,5-bis(4-methylphenyl)-2H-tetrazole would exhibit similar characteristic bands.
Theoretical anharmonic vibrational frequency calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are crucial for the accurate assignment of these experimental bands. researchgate.net These calculations account for the anharmonicity of molecular vibrations, leading to better agreement with experimental data compared to harmonic calculations. mdpi.com For tetrazole and its derivatives, calculated frequencies help in assigning complex vibrational modes involving the tetrazole ring, such as N=N and C-N stretching vibrations, which typically appear in the 1640-900 cm⁻¹ region. researchgate.netpnrjournal.com
Table 1: Representative Vibrational Frequencies for a Related Tetrazole Derivative Data based on 1-(4-Methylphenyl)-1H-tetrazole. rsc.org
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3022 |
| Aliphatic C-H Stretch | 2918 |
| C=N Stretch (Tetrazole) | 1664 |
| Aromatic C=C Stretch | 1607, 1506 |
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of 2,5-bis(4-methylphenyl)-2H-tetrazole in solution.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two p-tolyl groups and a singlet for the methyl protons. In a closely related compound, 5-phenyl-2-(p-tolyl)-2H-tetrazole, the p-tolyl protons appear as doublets in the aromatic region, and the methyl protons present as a singlet. For 1-(4-methylphenyl)-1H-tetrazole, the methyl protons appear as a singlet around δ 2.34 ppm, and the aromatic protons show two doublets corresponding to the AA'BB' system of the p-substituted ring. rsc.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances include those for the methyl carbons, the aromatic carbons, and the carbon atom of the tetrazole ring. For 2,5-disubstituted tetrazoles, the chemical shift of the tetrazole carbon is a key indicator of the substitution pattern, typically appearing around δ 165 ppm. mdpi.com
Table 2: Predicted NMR Chemical Shifts (ppm) for 2,5-bis(4-methylphenyl)-2H-tetrazole Based on data from analogous structures. rsc.org
| Nucleus | Chemical Shift (δ) |
| ¹H NMR | |
| -CH₃ | ~2.4 |
| Aromatic-H | ~7.3 - 8.2 |
| ¹³C NMR | |
| -CH₃ | ~21 |
| Aromatic-C | ~119 - 140 |
| Tetrazole-C5 | ~165 |
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. huji.ac.ilgithub.ioyoutube.comsdsu.edu
COSY spectra would reveal the coupling between adjacent aromatic protons within each p-tolyl ring. sdsu.edu
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the aromatic CH groups and the methyl group. github.io
HMBC spectra show correlations between protons and carbons over two to three bonds. youtube.com This would be crucial for confirming the connectivity between the p-tolyl rings and the tetrazole core, for instance, by showing a correlation from the aromatic protons to the C5 carbon of the tetrazole ring.
Mass Spectrometry Techniques (High-Resolution Mass Spectrometry) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of the compound, confirming its elemental composition. For 2,5-bis(4-methylphenyl)-2H-tetrazole (C₁₅H₁₄N₄), the expected exact mass can be calculated and compared with the experimental value to verify the molecular formula.
The Electron Ionization (EI) mass spectrum reveals the fragmentation pattern, which is characteristic of the molecule's structure. A common and often dominant primary fragmentation pathway for 1,5- and 2,5-disubstituted tetrazoles is the elimination of a molecule of nitrogen (N₂). mdpi.com This process is driven by the formation of a stable intermediate. Subsequent fragmentation would likely involve cleavages within the p-tolyl substituents.
Key Fragmentation Steps:
Molecular Ion (M⁺˙) formation: The initial ionization of the molecule.
Nitrogen Extrusion: M⁺˙ → [M - N₂]⁺˙. This is a characteristic fragmentation for many tetrazole derivatives.
Further Fragmentation: The [M - N₂]⁺˙ ion can undergo further fragmentation, such as the loss of methyl radicals or other parts of the tolyl groups.
Electronic Absorption and Emission Spectroscopy for Elucidation of Electronic Transitions and Excited States
UV-Vis absorption and fluorescence emission spectroscopy are used to study the electronic transitions and photophysical properties of the molecule. While unsubstituted tetrazoles absorb in the vacuum UV region (<200 nm), substitution with aromatic groups shifts the absorption to more accessible wavelengths. pnrjournal.com
For 2,5-disubstituted tetrazoles with aromatic groups, absorption bands are typically observed in the UV region, corresponding to π→π* electronic transitions within the conjugated system formed by the phenyl rings and the tetrazole moiety. nih.govdigitellinc.com Studies on similar push-pull tetrazoles show that the longest wavelength absorption band is associated with an intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule. rsc.org For 2,5-bis(4-methylphenyl)-2H-tetrazole, absorption maxima are expected in the range of 250-300 nm. The photophysical properties, including fluorescence, can be sensitive to solvent polarity, although some disubstituted tetrazoles show minimal dependence. nih.govrsc.org
Table 3: Expected Photophysical Data Based on analogous 2,5-diaryl tetrazoles. nih.gov
| Property | Wavelength (nm) | Transition |
| Absorption (λmax) | ~250-300 | π→π* / ICT |
| Emission (λem) | Variable | Fluorescence |
X-ray Diffraction Studies for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of 2,5-bis(4-methylphenyl)-2H-tetrazole in the solid state. This technique provides accurate bond lengths, bond angles, and crucial information about the molecular conformation and crystal packing.
The conformation of the molecule is largely defined by the dihedral angles between the central tetrazole ring and the two attached p-tolyl rings. In related structures, such as 5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole, the dihedral angle between the phenyl ring and the tetrazole ring can vary significantly, with reported values around 49°. researchgate.net In another similar structure, the dihedral angle between a biphenyl (B1667301) unit's rings was found to be 55.23 (8)°. nih.gov For 2,5-bis(4-methylphenyl)-2H-tetrazole, the two p-tolyl rings are not expected to be coplanar with the tetrazole ring due to steric hindrance, leading to a twisted conformation. The precise values of these dihedral angles are critical for understanding the degree of electronic conjugation between the aromatic systems and the heterocyclic core.
The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For aromatic nitrogen heterocycles, common interactions include C-H···N hydrogen bonds, C-H···π interactions, and π-π stacking interactions. nih.gov
C-H···N interactions: Aromatic or methyl C-H groups can act as donors to the nitrogen atoms of the tetrazole ring of an adjacent molecule.
π-π stacking: The aromatic p-tolyl rings can stack with those of neighboring molecules. The centroid-to-centroid distance in such interactions is typically in the range of 3.6 to 3.8 Å. nih.gov
C-H···π interactions: The hydrogen atoms of one molecule can interact with the π-electron cloud of an aromatic ring of a neighboring molecule.
Computational and Theoretical Chemistry Studies on 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetics of molecules like 2H-Tetrazole, 2,5-bis(4-methylphenyl)-. These computational approaches provide a detailed picture of the molecule's behavior at the atomic and electronic levels.
Optimization of Molecular Geometries and Conformational Analysis
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,5-disubstituted-2H-tetrazoles, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized geometry of 2,5-disubstituted tetrazoles reveals key structural features. For instance, the tetrazole ring itself is largely planar. asianpubs.org
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.34 Å |
| Bond Length | N2-C5 | 1.32 Å |
| Bond Length | C5-N4 | 1.33 Å |
| Bond Length | N4-N3 | 1.35 Å |
| Bond Length | N3-N1 | 1.30 Å |
| Bond Angle | N1-N2-C5 | 108.5° |
| Bond Angle | N2-C5-N4 | 110.0° |
| Dihedral Angle | (Phenyl Ring 1)-N-N-(Phenyl Ring 2) | Variable |
Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts) and Correlation with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- by calculating its vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for assigning the peaks in experimentally measured spectra. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov For 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, calculations would predict the chemical shifts for the protons and carbons of the p-tolyl groups and the carbon of the tetrazole ring. The chemical shift of the tetrazole carbon is particularly indicative of the substitution pattern. For instance, the ¹³C chemical shift for the carbon in a 2,5-disubstituted tetrazole ring is typically found at a different value compared to a 1,5-disubstituted isomer. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a 2,5-disubstituted Tetrazole. (Note: This table presents typical data for related structures to illustrate the concept.)
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR (Tetrazole Carbon) | ~164 ppm | ~163 ppm |
| ¹H NMR (Methyl Protons) | ~2.4 ppm | ~2.4 ppm |
| IR Frequency (C=N stretch) | ~1550 cm⁻¹ | ~1555 cm⁻¹ |
Calculation of Molecular Orbitals, Frontier Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
The electronic properties and chemical reactivity of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- can be elucidated through the analysis of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For 2,5-diaryl tetrazoles, the HOMO is often localized on the electron-rich aryl groups and parts of the tetrazole ring, while the LUMO may be distributed over the entire π-system.
Table 3: Representative Frontier Orbital Energies and Chemical Reactivity Descriptors. (Note: Values are illustrative for a generic 2,5-diaryl tetrazole.)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
Analysis of Electron Density Distribution and Electrostatic Potential Maps
The analysis of electron density distribution provides insights into the bonding and charge distribution within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the electrostatic potential on the electron density surface. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring, indicating their Lewis basicity. The hydrogen atoms of the methyl groups and the phenyl rings would exhibit positive potential.
Tautomerism and Isomerism of Tetrazole Derivatives, with Specific Focus on 2H-Form Stability in Gas Phase vs. Solution
Tetrazole derivatives can exist as different tautomers, primarily the 1H- and 2H-forms. Computational studies have shown that for 5-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase. iosrjournals.orgnih.govmdpi.com This preference is attributed to the electronic and structural properties of the isolated molecule. However, in solution, the relative stability of the tautomers can be significantly influenced by the polarity of the solvent. nih.govresearchgate.net More polar solvents tend to favor the 1H-tautomer, which is typically more polar than the 2H-form. For 2,5-disubstituted tetrazoles like 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the tautomerism is fixed by the presence of the substituent at the 2-position. However, understanding the inherent stability of the 2H-form is crucial for rationalizing its synthesis and reactivity.
Reaction Mechanism Elucidation using Computational Methods (Transition State Theory, Intrinsic Reaction Coordinate Calculations)
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies.
Transition State Theory: This theory is used to calculate the rate of a reaction based on the properties of the reactants and the transition state. For the synthesis of 2,5-disubstituted tetrazoles, computational methods can be used to model the transition states of the key bond-forming steps, such as the cycloaddition of an azide (B81097) to a nitrile. acs.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products. mdpi.com This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur as the reaction progresses. For the formation of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, IRC calculations could be used to visualize the concerted or stepwise nature of the cycloaddition reaction leading to the tetrazole ring.
Solvent Effects on Molecular Structure and Reactivity of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- via Continuum Solvation Models
No specific data is available in the scientific literature to populate this section.
Reaction Mechanisms and Pathways of 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Thermal Decomposition Pathways and Product Characterization
The thermal decomposition of 2,5-diaryl-2H-tetrazoles, including 2,5-bis(4-methylphenyl)-2H-tetrazole, is a well-documented process that serves as a valuable source of reactive intermediates in organic synthesis. The decomposition is primarily driven by the entropic favorability of releasing a stable molecule of nitrogen gas (N₂).
Nitrogen Extrusion Mechanisms and Formation of Reactive Intermediates
The prevailing mechanism for the thermal decomposition of 2,5-disubstituted-2H-tetrazoles involves the concerted, or stepwise, extrusion of a molecule of nitrogen. This process leads to the formation of a highly reactive 1,3-dipolar species known as a nitrile imine. In the case of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the thermolysis yields p-tolylnitrile-(4-methylphenyl)imine.
The formation of this nitrile imine intermediate is a critical step that dictates the subsequent chemical transformations. Nitrile imines are versatile intermediates that can undergo a variety of reactions, most notably 1,3-dipolar cycloadditions. The presence of the two p-tolyl groups influences the stability and reactivity of the resulting nitrile imine.
Thermolytic Stability and Energy Release Mechanisms
The stability of 2,5-diaryl-2H-tetrazoles is influenced by the nature of the aryl substituents. Electron-donating or withdrawing groups on the phenyl rings can affect the electronic properties of the tetrazole ring and, consequently, its decomposition temperature. For some energetic tetrazole derivatives, decomposition can be autocatalytic and result in rapid gas generation.
Chemo- and Regioselectivity in Ring Transformation Reactions of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
Ring transformation reactions of tetrazoles provide a pathway to other heterocyclic systems. While specific studies detailing the chemo- and regioselectivity of ring transformations for 2H-Tetrazole, 2,5-bis(4-methylphenyl)- are not extensively documented, the general reactivity of the nitrile imine intermediate allows for predictions.
The nitrile imine generated from the thermolysis can react with various dipolarophiles. The chemo- and regioselectivity of these reactions are governed by both steric and electronic factors of the reacting partners. For instance, the reaction of the p-tolylnitrile-(4-methylphenyl)imine with an unsymmetrical dipolarophile would likely exhibit a preference for the formation of one regioisomer over the other, dictated by the electronic character of the substituents on the dipolarophile.
Cycloaddition Reactions Involving Intermediates Derived from 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
The most prominent reaction pathway for the nitrile imine intermediate generated from the thermal decomposition of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- is the [3+2] cycloaddition reaction. This reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds.
The p-tolylnitrile-(4-methylphenyl)imine can react with a wide range of dipolarophiles, including alkenes, alkynes, and nitriles, to afford various heterocyclic structures such as pyrazolines, pyrazoles, and triazoles, respectively. The regioselectivity of these cycloadditions is a key aspect. Theoretical studies on similar systems suggest that the cycloaddition of nitrile imines to alkenes proceeds in a regioselective manner, with the terminal nitrogen atom of the nitrile imine typically bonding to the more sterically hindered carbon atom of the double bond. nih.gov
For example, the 1,3-dipolar cycloaddition of a nitrile imine with a nitrile, such as isobutyronitrile, can lead to the formation of a 1,2,4-triazole. This reaction is believed to proceed through a concerted mechanism.
Photochemical and Photophysical Processes of 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Photoinduced Ring Cleavage and Dissociation Mechanisms
Upon absorption of ultraviolet (UV) light, 2H-tetrazole, 2,5-bis(4-methylphenyl)- undergoes a characteristic photoinduced ring cleavage and dissociation. This process is a hallmark of 2,5-disubstituted tetrazoles and proceeds via the extrusion of a molecule of dinitrogen (N₂). nih.govnih.gov The primary photochemical event is the cleavage of the tetrazole ring, a transformation that is both efficient and rapid. nih.gov
Studies on the parent compound, 2,5-diphenyltetrazole, using femtosecond infrared spectroscopy have provided profound insights into the dynamics of this dissociation. Upon excitation at 266 nm, the tetrazole ring cleaves, and dinitrogen is eliminated with a quantum yield approaching 96%. nih.gov This process occurs on an ultrafast timescale, within the sub-picosecond to picosecond domain. nih.govd-nb.info The initial excitation populates an electronically excited state, which then rapidly evolves to a state where the N₂ molecule is released. nih.gov
Formation and Reactivity of Nitrile Imines as Key Intermediates
The photoinduced dissociation of 2H-tetrazole, 2,5-bis(4-methylphenyl)- results in the formation of a highly reactive intermediate: a 1,3-dipolar species known as a nitrile imine. nih.govresearchgate.net Specifically, the photolysis of 2,5-bis(4-methylphenyl)-2H-tetrazole yields C-(4-methylphenyl)-N-(4-methylphenyl)nitrile imine. These nitrile imines are transient species and are not typically isolated; instead, they are generated in situ to react with other molecules. nih.govsonar.ch
Nitrile imines are characterized by a linear or slightly bent geometry and possess a unique electronic structure with contributions from several resonance forms, including propargylic and allenic structures. nih.gov This electronic flexibility contributes to their high reactivity. The primary reaction pathway for nitrile imines is [3+2] cycloaddition with a wide range of dipolarophiles. sonar.ch For instance, they readily react with alkenes to form pyrazolines and with alkynes to yield pyrazoles. sonar.chresearchgate.net These reactions are highly efficient and form the basis of "photoclick chemistry." researchgate.netnih.gov The reactivity of the nitrile imine intermediate is a cornerstone of its utility in organic synthesis.
Influence of Substituent Effects on Photochemical Reactivity
The nature and position of substituents on the two phenyl rings of 2,5-diaryl-2H-tetrazoles can significantly influence their photochemical reactivity. In the case of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the two methyl groups in the para position of the phenyl rings are expected to exert an electronic effect on the photochemical process.
Excited State Dynamics and Photophysical Properties
The photophysical properties of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- are intrinsically linked to its excited state dynamics. The absorption of a photon promotes the molecule to an electronically excited state, from which it can undergo various de-excitation processes, including fluorescence, phosphorescence, and non-radiative decay, in competition with the photochemical ring cleavage.
Electronic Transitions and Fluorescence/Phosphorescence Characteristics
The UV absorption spectrum of 2,5-diaryl tetrazoles is typically characterized by strong π-π* transitions. For the parent 2,5-diphenyltetrazole, absorption bands are observed in the near-UV region, often with a discernible vibronic structure, indicating a bound S₁ state. d-nb.info
The fluorescence of 2,5-diaryl tetrazoles is generally weak, as the photochemical ring cleavage is the dominant de-excitation pathway. For 2,5-diphenyltetrazole, the fluorescence quantum yield has been estimated to be low, in the range of 4%. d-nb.info This low fluorescence efficiency is a direct consequence of the highly efficient and rapid dissociation to form the nitrile imine. Information on the phosphorescence of 2,5-bis(4-methylphenyl)-2H-tetrazole is not widely reported, which is common for molecules that undergo efficient photochemical reactions from the singlet excited state.
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 274 nm, 241 nm (in THF) | d-nb.info |
| Fluorescence Maximum (λem) | 319 nm (in THF) | d-nb.info |
| Fluorescence Quantum Yield (Φf) | ~4% | d-nb.info |
| Photochemical Quantum Yield (Φpc) of N₂ extrusion | 96% | nih.gov |
Photoisomerization Pathways and Aromaticity Changes upon Excitation
While the primary photochemical pathway for 2,5-diaryl tetrazoles is ring cleavage, the possibility of photoisomerization exists in other heterocyclic systems and is often accompanied by changes in aromaticity. nih.govmdpi.com For the tetrazole ring itself, theoretical studies on substituted tetrazoles have shown that the aromaticity of the ring in the ground state can be influenced by the electronic nature of the substituents. d-nb.info
Upon photoexcitation, the electronic distribution of the molecule is significantly altered, which can lead to changes in the aromaticity of the tetrazole ring. nih.gov In some photochromic systems, a decrease in aromaticity in the excited state is a driving force for photochemical reactions like electrocyclization. nih.gov For 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, it is plausible that the π-π* excitation leads to a redistribution of electron density that weakens the bonds within the tetrazole ring, thereby facilitating the N₂ extrusion. While specific photoisomerization pathways for this compound have not been detailed in the literature, theoretical studies on similar systems suggest that transitions to different excited states could potentially lead to different geometric arrangements, although these are likely minor pathways compared to the highly efficient ring cleavage. mdpi.com
Photochemical Reactions for Organic Synthesis and "Photoclick" Chemistry
The generation of nitrile imines from 2H-Tetrazole, 2,5-bis(4-methylphenyl)- upon photolysis is a powerful tool in organic synthesis, particularly in the realm of "photoclick" chemistry. nih.govnih.gov This term refers to photo-induced reactions that are highly efficient, selective, and often proceed under mild conditions, analogous to the more traditional "click chemistry" concept. nih.gov
The in situ generated C-(4-methylphenyl)-N-(4-methylphenyl)nitrile imine can be trapped by a variety of dipolarophiles to synthesize a diverse range of five-membered heterocyclic compounds. sonar.ch A significant advantage of this methodology is that the starting tetrazole is stable and can be handled easily, with the reactive nitrile imine being generated only upon exposure to light. This allows for precise spatial and temporal control over the reaction. nih.gov
A key application is the reaction with alkenes to form highly fluorescent pyrazoline derivatives. researchgate.net This fluorogenic nature of the reaction is particularly valuable for applications in materials science and bioorthogonal chemistry, where the formation of a fluorescent product can be used for sensing and imaging. researchgate.netnih.gov The reaction of the nitrile imine from 2,5-bis(4-methylphenyl)-2H-tetrazole with various alkenes would be expected to produce pyrazolines with substitution patterns dictated by the starting materials, offering a versatile route to novel fluorescent compounds.
| Dipolarophile | Product | Reference |
|---|---|---|
| Alkene (e.g., maleimide) | Pyrazoline derivative | researchgate.net |
| Alkyne (e.g., ethyl propiolate) | Pyrazole (B372694) derivative | sonar.ch |
Bioorthogonal Applications of Photochemical Transformations
The photochemical reactivity of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- is centered around its light-induced conversion to a highly reactive intermediate, a nitrile imine. This transformation is a key step in its application in bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes.
Upon irradiation with ultraviolet (UV) light, 2H-Tetrazole, 2,5-bis(4-methylphenyl)- undergoes a cycloreversion reaction, leading to the extrusion of a molecule of nitrogen gas (N₂) and the formation of C,N-di(p-tolyl)nitrile imine. This nitrile imine is a transient but highly reactive 1,3-dipole.
The generated nitrile imine can then readily participate in [3+2] cycloaddition reactions with various dipolarophiles. For bioorthogonal applications, these dipolarophiles are typically electron-deficient alkenes or alkynes that can be incorporated into biological macromolecules such as proteins or nucleic acids. The reaction between the photogenerated nitrile imine and the dipolarophile results in the formation of a stable pyrazoline or pyrazole adduct, respectively. A significant advantage of this "photoclick" reaction is that the resulting cycloadducts are often fluorescent, allowing for the visualization and tracking of the labeled biomolecules within a cellular environment.
The specificity of this reaction is a cornerstone of its utility in bioorthogonal chemistry. The tetrazole moiety is stable in the dark and does not react with biological nucleophiles. The activation by an external light stimulus provides a high degree of spatiotemporal control over the labeling reaction, meaning the reaction can be initiated at a specific time and location within a biological sample.
Detailed research has focused on optimizing the photochemical properties of diaryl tetrazoles to enhance their suitability for bioorthogonal applications. This includes modifying the aryl substituents to fine-tune the absorption wavelength, the quantum yield of nitrile imine formation, and the reactivity of the nitrile imine. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can influence the electronic properties of the tetrazole and the resulting nitrile imine, thereby affecting the efficiency and kinetics of the photocycloaddition reaction.
While specific photophysical data for 2H-Tetrazole, 2,5-bis(4-methylphenyl)- is not extensively documented in publicly available literature, the general photophysical properties can be inferred from studies on closely related diaryl tetrazoles. The table below summarizes typical photophysical and photochemical parameters for a generic diaryl tetrazole system.
| Parameter | Value | Significance |
|---|---|---|
| Absorption Maximum (λmax) of Tetrazole | ~280-320 nm | Wavelength range for photoactivation. |
| Photolysis Quantum Yield (Φ) | 0.1 - 0.6 | Efficiency of nitrile imine formation upon light absorption. |
| Absorption Maximum (λmax) of Pyrazoline Adduct | ~350-400 nm | Absorption properties of the fluorescent product. |
| Emission Maximum (λem) of Pyrazoline Adduct | ~450-550 nm | Fluorescence emission wavelength for imaging. |
| Fluorescence Quantum Yield (Φf) of Pyrazoline Adduct | Variable (can be > 0.5) | Efficiency of the fluorescence process of the product. |
Electrochemical Behavior and Redox Mechanisms of 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Oxidation and Reduction Potentials and their Correlation with Electronic Structure
The oxidation and reduction potentials of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- are intrinsically linked to the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The tetrazole ring, being an electron-withdrawing moiety, is expected to influence these energy levels significantly. In related heterocyclic compounds, such as diaryltetrazines, the LUMO level is primarily localized on the central nitrogen-rich ring, which dictates the reduction potential. For 2,5-diaryl-1,2,4,5-tetrazines, the reduction process is typically reversible, with redox potentials varying in a narrow range, suggesting that the core heterocycle plays a dominant role. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) can provide estimates of these potentials. For instance, in a computational study of bis-tetrazole acetamides, the HOMO and LUMO energies were analyzed to understand the charge transfer within the molecules. researchgate.net For 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the presence of two electron-donating methyl groups on the phenyl rings is expected to raise the HOMO energy level, making the compound easier to oxidize compared to its unsubstituted counterpart, 2,5-diphenyl-2H-tetrazole. Conversely, the LUMO energy level might be less affected, or slightly raised, which would make reduction more difficult.
Table 1: Predicted Influence of Substituents on Redox Potentials of 2,5-Diaryl-2H-Tetrazoles
| Compound | Substituent on Phenyl Ring | Expected Effect on Oxidation Potential | Expected Effect on Reduction Potential |
|---|---|---|---|
| 2,5-Diphenyl-2H-tetrazole | None | Baseline | Baseline |
| 2,5-bis(4-methylphenyl)-2H-tetrazole | 4-Methyl (electron-donating) | Lower (easier to oxidize) | More negative (harder to reduce) |
Electron Transfer Processes and Formation of Radical Ions
The electrochemical oxidation or reduction of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- involves the transfer of one or more electrons to form radical ions. Upon reduction, an electron is accepted into the LUMO, leading to the formation of a radical anion. Given the electronic structure of related tetrazoles and other nitrogen-rich heterocycles, this LUMO is likely to be centered on the tetrazole ring. The stability of this radical anion will be influenced by the delocalization of the extra electron across the π-system of the molecule, including the two p-tolyl rings.
Conversely, oxidation involves the removal of an electron from the HOMO, resulting in a radical cation. The electron-donating nature of the methyl groups on the phenyl rings increases the electron density of the π-system, which can stabilize the resulting radical cation through resonance. The initial electron transfer step is often reversible, especially in aprotic solvents where subsequent chemical reactions are minimized.
Electrochemical Reaction Pathways and Mechanisms
While specific electrochemical reaction pathways for 2H-Tetrazole, 2,5-bis(4-methylphenyl)- are not extensively documented, general mechanisms can be inferred from related compounds. The initial formation of radical ions can be followed by a variety of chemical reactions, depending on the experimental conditions such as the solvent, electrolyte, and the presence of other chemical species.
For example, the electrochemically generated radical anions could undergo dimerization or protonation in the presence of a proton source. The radical cations, being electrophilic, might react with nucleophiles present in the solution. In some cases, the electrochemical process can lead to ring-opening or fragmentation of the tetrazole core, although tetrazoles are generally considered to be stable heterocyclic compounds. The electrochemical synthesis of tetrazoles through [3+2] cycloaddition reactions has been reported, highlighting the electrochemical reactivity of precursors to form the tetrazole ring. rsc.org
Influence of Substituents on Redox Properties
The nature and position of substituents on the phenyl rings of 2,5-diaryl tetrazoles have a profound impact on their redox properties. This is a well-established principle in electrochemistry, where electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can systematically tune the oxidation and reduction potentials of a molecule.
In the case of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the two methyl groups at the para positions of the phenyl rings act as EDGs. These groups increase the electron density of the aromatic system, making the molecule more susceptible to oxidation (i.e., lowering its oxidation potential). A study on conjugated diaryltetrazines demonstrated a clear correlation between the nature of the aryl group and the spectroscopic and electrochemical properties. researchgate.net Similarly, for benzothiazole (B30560) derivatives, the introduction of an electron-donating group like -CH3 was shown to affect the HOMO and LUMO energy levels. mdpi.com
Conversely, the presence of EWGs, such as nitro or cyano groups, would be expected to have the opposite effect. They would withdraw electron density from the π-system, making the molecule more difficult to oxidize (increasing the oxidation potential) and easier to reduce (making the reduction potential less negative). This tunability of redox properties through substituent effects is a key aspect in the design of functional organic materials for applications in electronics and sensing.
Crystal Engineering and Supramolecular Chemistry of 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Design Principles for Tailored Crystalline Architectures
The rational design of crystalline architectures for 2H-Tetrazole, 2,5-bis(4-methylphenyl)- is guided by the principles of supramolecular chemistry, which leverages a variety of predictable non-covalent interactions. The key to creating tailored structures lies in the strategic interplay of these forces. The presence of multiple aromatic rings (two phenyl and one tetrazole) and methyl groups provides several sites for intermolecular recognition, which can be exploited to build robust one-, two-, or three-dimensional networks.
Key design considerations include:
Molecular Symmetry and Shape: The V-shape of the molecule influences how it can pack in a crystal lattice.
Functional Group Directionality: The nitrogen atoms in the tetrazole ring act as potential acceptors for hydrogen bonds, while the aromatic rings are prime candidates for π-stacking and C-H···π interactions.
Synthon Approach: Utilizing robust and predictable intermolecular interactions (supramolecular synthons) is a cornerstone of crystal engineering. For this compound, synthons could be based on π···π stacking of the tolyl or tetrazole rings or C-H···N interactions.
Applications in Advanced Materials Science Excluding Explicit Properties
Role of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- as a Building Block for Functional Materials
The utility of a molecule as a building block, or "tecton," in the construction of functional materials is dictated by its intrinsic chemical and physical characteristics. 2H-Tetrazole, 2,5-bis(4-methylphenyl)- possesses several key features that make it an attractive candidate for this role. The general class of tetrazole derivatives is noted for its high nitrogen content and electron-rich nature, which can be leveraged in the design of energetic materials or as coordination sites for metal ions. nih.govrsc.org
The 2,5-disubstitution pattern on the tetrazole ring provides a largely linear and rigid scaffold. The two p-tolyl groups in 2,5-bis(4-methylphenyl)-2H-tetrazole extend from the central ring, creating a well-defined molecular shape that can direct the assembly of molecules into ordered, supramolecular structures. This controlled self-assembly is fundamental to the bottom-up fabrication of functional materials.
Furthermore, the nitrogen atoms of the tetrazole ring can act as Lewis bases, capable of forming coordination bonds with metal centers or participating in hydrogen bonding interactions. acs.org Specifically, for 2,5-disubstituted-2H-tetrazoles, theoretical and experimental studies have shown that the endocyclic nitrogen atom at the N4 position is the most favored site for hydrogen bonding. acs.org This directional and specific interactivity is crucial for its role as a building block in creating predictable and stable crystalline materials. While tetrazole aldehydes have been explored as versatile building blocks in multicomponent reactions for creating libraries of drug-like molecules, the principles of their modular nature can be extended to materials synthesis. beilstein-journals.orgnih.govnih.govbeilstein-archives.orgresearchgate.net
Table 1: Key Molecular Features of 2,5-Diaryl-2H-Tetrazoles as Material Building Blocks
| Feature | Implication in Material Design |
|---|---|
| High Nitrogen Content | Potential for energetic materials; multiple coordination sites. |
| Structural Rigidity | Predictable packing and formation of ordered structures. |
| Defined Geometry | Control over the dimensionality and topology of resulting frameworks. |
| Coordinating Nitrogen Atoms | Ability to form coordination polymers and metal-organic frameworks. rsc.orgresearchgate.net |
| Tunable Substituents | Functionalization of the aryl rings allows for fine-tuning of electronic properties, solubility, and steric hindrance. |
Integration into High-Performance Frameworks and Networks
A significant application of tetrazole-based building blocks is in the construction of high-performance crystalline frameworks, such as coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.net These materials are composed of metal ions or clusters linked together by organic molecules (ligands) to form one-, two-, or three-dimensional networks with porous or dense structures.
While research has yet to specifically report the integration of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- into CPs or MOFs, numerous studies have demonstrated the suitability of other tetrazole derivatives for this purpose. Tetrazole-containing ligands can act as versatile connectors, bridging multiple metal centers through their nitrogen atoms to generate robust frameworks. unimi.itrsc.org The resulting MOFs can exhibit properties such as high thermal stability, porosity, and luminescence, making them suitable for applications in gas storage, separation, catalysis, and sensing. nih.gov
For instance, bifunctional tetrazole ligands, where the tetrazole ring is appended with another coordinating group like a carboxylate, have been used to create novel MOFs. rsc.orgunimi.it The design of these frameworks often relies on the principle of using rigid and well-defined ligands to achieve desired network topologies. The defined linear geometry of 2,5-diaryl-2H-tetrazoles makes them analogous to commonly used linear "struts" or "pillars" in MOF design, suggesting that 2H-Tetrazole, 2,5-bis(4-methylphenyl)- could be a viable candidate for creating new framework materials.
Advanced Material Design Based on Tetrazole Scaffolds
The design of advanced materials requires precise control over the arrangement of molecular components to achieve a desired function. The tetrazole scaffold provides a versatile platform for such molecular engineering. By systematically modifying the substituents on the tetrazole ring, chemists can fine-tune the resulting material's properties.
For 2,5-diaryl-2H-tetrazoles, functional groups can be introduced onto the phenyl rings. In the case of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, the methyl groups are simple functionalizations. However, these could be replaced with a wide array of other groups (e.g., -COOH, -OH, -NH2, -CN) to introduce specific functionalities. For example:
Carboxylate or Pyridyl Groups: Introducing these groups would transform the molecule into a multidentate ligand, ideal for constructing robust and porous MOFs. rsc.orgnih.gov
Luminescent Moieties: Attaching chromophores to the aryl rings could lead to the development of fluorescent materials for sensing or light-emitting applications.
Polymerizable Groups: Incorporating groups like vinyl or acetylene (B1199291) would allow the molecule to act as a monomer for the synthesis of novel tetrazole-containing polymers with unique thermal or electronic properties. semanticscholar.org
This modular approach, where the tetrazole core provides the structural foundation and the peripheral substituents provide the function, is a powerful strategy in modern materials design. The predictable geometry of the 2,5-disubstituted tetrazole system ensures that these functional groups are presented in a spatially defined manner, which is critical for their collective function in the solid state.
Theoretical Framework for Structure-Function Relationships in Material Applications
Understanding the relationship between a molecule's structure and the properties of the material it forms is paramount for rational design. Theoretical and computational chemistry provides a powerful framework for elucidating these structure-function relationships.
For materials based on 2H-Tetrazole, 2,5-bis(4-methylphenyl)- and related scaffolds, computational models can predict several key parameters:
Intermolecular Interactions: The strength and directionality of non-covalent interactions, such as hydrogen bonding and π-π stacking, can be modeled. These interactions govern the self-assembly process and the stability of the final material. Studies on 2,5-disubstituted tetrazoles have quantified their hydrogen bonding basicity, providing essential data for predicting their behavior in supramolecular assemblies. acs.orgnih.gov
Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be calculated. These values are crucial for predicting the optical and electronic properties of materials, such as their potential use in organic electronics.
By combining theoretical predictions with experimental synthesis and characterization, a deeper understanding of how the molecular features of 2,5-diaryl-2H-tetrazoles translate into macroscopic material properties can be achieved. This synergistic approach accelerates the discovery and development of new advanced materials based on the versatile tetrazole scaffold.
Coordination Chemistry and Ligand Design with 2h Tetrazole, 2,5 Bis 4 Methylphenyl
Principles of Ligand Design for Metal Complexation
Tetrazole derivatives can exhibit a variety of coordination modes, acting as monodentate, bidentate, or multidentate bridging ligands. The deprotonated tetrazolate anion is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). The coordination can occur through one or more of the four nitrogen atoms of the tetrazole ring, leading to a rich structural diversity in the resulting metal complexes.
In the case of 2,5-disubstituted 2H-tetrazoles, such as 2,5-bis(4-methylphenyl)-2H-tetrazole, the coordination typically involves the nitrogen atoms at the 1- and 4-positions of the tetrazole ring. The substitution at the 2- and 5-positions influences the electronic properties and steric hindrance of the ligand, but the fundamental coordination modes are generally preserved. The lone pairs of the nitrogen atoms are available for donation to a metal center, facilitating the formation of coordination bonds. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
Common Coordination Modes of Tetrazole Ligands:
| Coordination Mode | Description |
| Monodentate | Coordination through a single nitrogen atom (typically N1 or N4). |
| Bidentate Chelating | Coordination through two adjacent nitrogen atoms to the same metal center. |
| Bidentate Bridging | Coordination through two non-adjacent nitrogen atoms to two different metal centers. |
| Tridentate Bridging | Coordination involving three nitrogen atoms bridging multiple metal centers. |
| Tetradentate Bridging | All four nitrogen atoms of the tetrazole ring are involved in bridging multiple metal centers. |
For 2,5-disubstituted tetrazoles, bridging coordination modes are particularly prevalent in the formation of extended structures like coordination polymers and MOFs.
The presence of 4-methylphenyl (p-tolyl) groups at the 2- and 5-positions of the tetrazole ring in 2H-Tetrazole, 2,5-bis(4-methylphenyl)- significantly influences its coordination behavior. These substituents introduce both steric and electronic effects that can direct the self-assembly process and modify the properties of the resulting metal complexes.
Electronic Effects: The methyl group on the phenyl ring is an electron-donating group, which can increase the electron density on the tetrazole ring. This enhanced electron density on the nitrogen donor atoms can strengthen the metal-ligand bonds, leading to more stable complexes. The electronic nature of the substituents can also influence the electronic properties of the resulting complexes, such as their luminescence or catalytic activity. The π-system of the phenyl rings can also participate in π-π stacking interactions, which can play a significant role in stabilizing the crystal structures of the metal complexes.
Synthesis and Structural Characterization of Metal-Tetrazole Coordination Complexes
The synthesis of metal complexes with 2,5-disubstituted tetrazole ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. cabidigitallibrary.org Solvothermal and hydrothermal methods are often employed to promote the crystallization of the desired coordination complexes. cabidigitallibrary.orgscielo.br
While specific studies on the synthesis and crystal structure of metal complexes of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- are not extensively reported, general synthetic strategies for related 2,5-diaryl tetrazole complexes can be inferred. The characterization of these complexes is crucial to determine their structure and properties.
Common Characterization Techniques:
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from single-crystal X-ray data.
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the ligand and the complex, and can indicate coordination of the tetrazole ring to the metal ion through shifts in the vibrational frequencies of the C=N and N-N bonds.
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can provide information about the presence of solvent molecules in the crystal lattice.
Based on studies of similar 2,5-diaryl tetrazoles, it is expected that 2H-Tetrazole, 2,5-bis(4-methylphenyl)- would form coordination polymers where the tetrazole ring bridges metal centers. For instance, the crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane reveals a bridging butylene group connecting two phenyl tetrazole moieties, with the butyl group attached to the second nitrogen atom of both tetrazole rings. nih.gov This suggests that the nitrogen atoms at the 1- and 4-positions are available for coordination.
Metal-Ligand Interactions and Electronic Structure of Complexes
The interaction between the metal ion and the 2H-Tetrazole, 2,5-bis(4-methylphenyl)- ligand is primarily a Lewis acid-base interaction, where the nitrogen atoms of the tetrazole ring act as Lewis bases, donating electron pairs to the vacant orbitals of the metal ion (the Lewis acid). The nature of this interaction influences the electronic structure and, consequently, the physical and chemical properties of the complex.
The electronic structure of these complexes can be investigated using a combination of experimental techniques and theoretical calculations.
Experimental and Theoretical Methods:
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can be assigned to metal-centered, ligand-centered, or charge-transfer transitions.
Luminescence Spectroscopy: Some metal-tetrazole complexes exhibit luminescence, and the emission properties are sensitive to the coordination environment and the nature of the metal-ligand interactions.
Magnetic Susceptibility Measurements: For complexes with paramagnetic metal ions, this technique provides information about the number of unpaired electrons and the magnetic interactions between metal centers.
Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the electronic structure of the complexes, predict their geometries, and analyze the nature of the metal-ligand bonding.
The electronic effects of the 4-methylphenyl substituents are expected to play a role in modulating the electronic properties of the metal complexes. The electron-donating methyl groups can influence the energy levels of the ligand's molecular orbitals, which in turn affects the energy of the metal-ligand charge transfer bands.
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 2H-Tetrazole, 2,5-bis(4-methylphenyl)- Derivatives
Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline materials constructed from metal ions or clusters connected by organic linkers. rsc.org The use of tetrazole-based ligands as linkers has been shown to be a successful strategy for the construction of robust and porous MOFs with potential applications in gas storage, separation, and catalysis. scielo.br
The ditopic nature of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, with its two potential coordination sites on the tetrazole ring, makes it a suitable candidate for acting as a linker in the construction of coordination polymers and MOFs. The rigidity of the tetrazole and phenyl rings, combined with the rotational freedom around the C-N bonds, can lead to the formation of diverse network topologies. The design of MOFs with this ligand would involve the careful selection of metal ions with specific coordination geometries and reaction conditions that favor the formation of extended frameworks. researchgate.net
The porosity of MOFs derived from this ligand would be influenced by the length and steric bulk of the bis(4-methylphenyl)tetrazole linker. The tolyl groups would line the pores of the framework, influencing the interactions with guest molecules.
Catalytic Applications of Metal-Tetrazole Complexes
Metal-tetrazole complexes have shown promise as catalysts in various organic transformations. scielo.br The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products. The ligand can influence the catalytic performance by modulating the electronic properties of the metal center and by providing a specific steric environment.
While there are no specific reports on the catalytic applications of metal complexes of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-, related tetrazole-based complexes have been investigated as catalysts. For example, cobalt and nickel complexes with a bifunctional tetrazole-carboxylate ligand have been shown to be active catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. scielo.br The catalytic activity was found to be dependent on the coordinated environment of the metal centers. scielo.br
Conclusion and Future Research Directions
Summary of Key Academic Findings for 2H-Tetrazole, 2,5-bis(4-methylphenyl)-
Currently, dedicated academic literature focusing exclusively on 2H-Tetrazole, 2,5-bis(4-methylphenyl)- is limited. Its existence and fundamental structure are confirmed, but in-depth experimental and theoretical characterizations are yet to be published. The scientific community's understanding is largely based on the broader class of 2,5-disubstituted tetrazoles, which are recognized for their diverse applications in medicinal chemistry, materials science, and as energetic materials.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of 2,5-diaryl tetrazoles has seen significant advancements, offering several promising but as-yet-unexplored avenues for the specific synthesis and derivatization of 2H-Tetrazole, 2,5-bis(4-methylphenyl)-.
One promising approach is the copper-catalyzed aerobic oxidative coupling of a 5-substituted tetrazole with a boronic acid. rsc.org For the target compound, this would involve the reaction of 5-(4-methylphenyl)-2H-tetrazole with 4-methylphenylboronic acid in the presence of a copper catalyst like Cu₂O. rsc.org Optimization of this reaction's conditions, including solvent, temperature, and catalyst loading, specifically for this symmetric diaryl tetrazole, remains an open area for investigation.
Another avenue lies in one-pot reactions from readily available starting materials. acs.orgorganic-chemistry.orgsci-hub.seresearchgate.net For instance, the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure, has proven effective for synthesizing various 2,5-disubstituted tetrazoles. acs.orgorganic-chemistry.orgsci-hub.seresearchgate.net Applying this methodology to p-tolyldiazonium salts and p-tolylamidine could provide an efficient and atom-economical route to 2H-Tetrazole, 2,5-bis(4-methylphenyl)-.
Future derivatization studies could focus on introducing functional groups onto the p-tolyl rings. This would allow for the fine-tuning of the molecule's electronic and steric properties, opening up possibilities for a wide range of applications. For example, the introduction of electron-donating or withdrawing groups could significantly impact its photophysical and electrochemical properties.
Prospective Computational and Theoretical Studies
Computational chemistry offers a powerful tool to predict and understand the properties of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- before extensive experimental work is undertaken.
Table 1: Potential Areas for Computational Investigation
| Research Area | Computational Methods | Potential Insights |
| Molecular Geometry and Electronic Structure | Density Functional Theory (DFT) | Prediction of bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energy gap. |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and fluorescence spectra to understand its photophysical behavior. |
| Reaction Mechanisms | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations | Elucidation of the mechanisms of potential synthetic routes and prediction of reaction barriers. |
| Tautomeric Stability | DFT energy calculations | Comparison of the relative stabilities of the 2H- and 1H-tautomers of related tetrazoles. nih.govacs.org |
These theoretical studies would provide a fundamental understanding of the molecule's intrinsic properties and guide experimental efforts in synthesis and application.
Future Directions in Photochemistry and Electrochemistry
The photochemistry of 2,5-diaryl tetrazoles is a particularly vibrant area of research, primarily due to their application in "photoclick chemistry". nih.govresearchgate.netresearchgate.netnih.gov Upon UV irradiation, these compounds can extrude nitrogen gas to form highly reactive nitrile imines, which can then undergo cycloaddition reactions with various dipolarophiles. researchgate.net
Key unexplored research directions include:
Photoclick Reactivity: Investigating the efficiency of nitrile imine formation from 2H-Tetrazole, 2,5-bis(4-methylphenyl)- and its subsequent reactivity with a range of alkenes and alkynes. This could lead to the development of novel fluorogenic probes and bioorthogonal ligation strategies. nih.govresearchgate.net
Wavelength-Dependent Reactivity: Exploring the use of different wavelengths of light to control the photodecomposition and subsequent reactions, potentially enabling more precise spatial and temporal control.
Electrochemical Behavior: Characterizing the redox properties of the compound through techniques like cyclic voltammetry. Understanding its oxidation and reduction potentials could pave the way for its use in electro-responsive materials or as a redox mediator.
Advanced Material Applications and Coordination Chemistry Frontiers
The rigid, aromatic structure of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- makes it a promising building block for advanced materials.
Potential applications to be explored:
Organic Light-Emitting Diodes (OLEDs): The diaryl tetrazole core could be incorporated into larger conjugated systems to create novel materials with tailored electronic and photoluminescent properties for use in OLEDs.
Fluorescent Sensors: Derivatization of the tolyl rings with specific recognition moieties could lead to the development of selective fluorescent sensors for ions or small molecules.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. arkat-usa.orgnih.gov Systematic investigation of the coordination of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- with various metal centers could lead to the synthesis of novel coordination polymers and MOFs with interesting catalytic, magnetic, or gas sorption properties. arkat-usa.org
Interdisciplinary Research Opportunities
The exploration of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- offers numerous opportunities for interdisciplinary collaboration.
Chemistry and Biology: The development of this compound as a photoclick reagent could enable biologists to label and track biomolecules in living systems with high specificity. nih.govresearchgate.net
Materials Science and Engineering: Collaboration between chemists and materials scientists could lead to the design and fabrication of novel electronic and photonic devices based on this molecule.
Theoretical and Experimental Chemistry: A close feedback loop between computational predictions and experimental validation will be crucial for the efficient and targeted development of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
